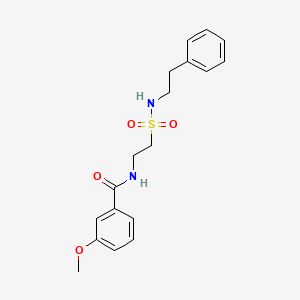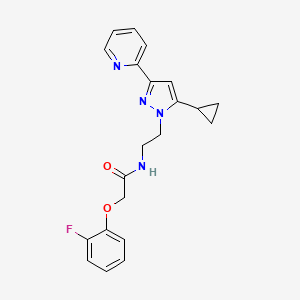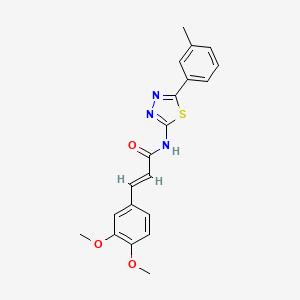
3-methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
Benzamides can be synthesized starting from benzoic acid derivatives and amine derivatives . The synthesis process usually involves the use of a base and a solvent .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions of benzamides can vary widely depending on the specific structure of the compound. Some benzamides show antioxidant, free radical scavenging, and metal chelating activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. These properties may include the compound’s form, refractive index, boiling point, and density .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of benzamide derivatives, including compounds similar to 3-methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide. A study demonstrated significant antibacterial and antifungal activities of such derivatives, underscoring their potential in antimicrobial applications. The compounds were characterized by spectral, elemental, and crystal X-ray studies, which revealed their structural properties and interactions, potentially contributing to their antimicrobial effects (B. Priya et al., 2006).
Supramolecular Chemistry
In the field of supramolecular chemistry, benzamide derivatives have been utilized for the synthesis of oligo(p-benzamide) foldamers. These nanoscale objects serve as important building blocks, demonstrating the versatility of benzamide derivatives in creating complex molecular architectures. This has implications for developing new materials and understanding molecular interactions at the nanoscale (Hannah M. König et al., 2006).
Organogel Formation
Studies on perylenetetracarboxylic diimide (PDI) compounds substituted with benzamide groups have shown the ability to form organogels. These gels, which exhibit fluorescent properties, are composed of either H- or J-aggregates, depending on the specific compound. This research illuminates the role of amphiphilic properties and side-chain conformations in gel formation, offering insights for the design of novel organogel materials (Haixia Wu et al., 2011).
Polymerization Catalysis
Benzamide derivatives have also found applications in polymerization catalysis. Research involving palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene highlights the potential of benzamide-based compounds in facilitating high-yield and efficient polymerization processes. These findings could have significant implications for the synthesis of polymers with tailored properties (K. Skupov et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methoxy-N-[2-(2-phenylethylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-17-9-5-8-16(14-17)18(21)19-12-13-25(22,23)20-11-10-15-6-3-2-4-7-15/h2-9,14,20H,10-13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSWLICRZDXLSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)

![2-[3-(2-methylpropoxy)phenyl]acetic Acid](/img/structure/B2396954.png)


![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride](/img/structure/B2396958.png)
![1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2396959.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid](/img/structure/B2396962.png)
![3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2396964.png)
![3-hexyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2396965.png)
![3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2396967.png)

